左氯哌斯汀苯甲酸酯

描述

Levocloperastine fendizoate is a novel antitussive agent used primarily for the treatment of dry cough. It is the levorotatory isomer of DL-cloperastine and has a distinct pharmacological profile. Levocloperastine fendizoate acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree, making it effective in reducing the intensity and frequency of cough .

科学研究应用

Levocloperastine fendizoate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying antitussive agents and their synthesis.

Biology: Research focuses on its effects on the central nervous system and peripheral receptors.

Medicine: Clinical trials have demonstrated its efficacy in treating cough associated with respiratory conditions. .

Industry: The compound is used in the formulation of cough syrups and other pharmaceutical preparations.

作用机制

Target of Action

Levocloperastine fendizoate, a novel antitussive agent, primarily targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree . These targets play a crucial role in the cough reflex, a common symptom associated with acute and chronic respiratory conditions .

Mode of Action

Levocloperastine fendizoate acts on its targets through a dual mechanism of action. It suppresses cough by reducing the activity of the central bulbar cough centre in the brain . Additionally, it interacts with peripheral receptors in the tracheobronchial tree, which are sensitive to cough-inducing stimuli .

Pharmacokinetics

The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine . A study conducted on healthy Chinese volunteers showed that the test and reference preparations of cloperastine were bioequivalent under both fasting and postprandial conditions . This suggests that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of levocloperastine fendizoate’s action is the suppression of cough. In clinical trials, levocloperastine fendizoate demonstrated a faster onset of action and produced greater reductions in the intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine . The antitussive effects were observed after the first day of treatment in patients of all ages . In children, levocloperastine fendizoate reduced night-time awakenings and irritability; in adults, it was also effective in treating ACE-inhibitor cough .

Action Environment

The action of levocloperastine fendizoate can be influenced by various environmental factors. For instance, the drug may interact with both depressants and stimulants of the central nervous system . Consuming alcohol may increase the undesired effects of the medicinal product .

生化分析

Biochemical Properties

Levocloperastine fendizoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound demonstrates antitussive effects similar to those observed with codeine. It is well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events .

Cellular Effects

Levocloperastine fendizoate influences cell function by blocking the activity of cough centers in the brain. It reduces the intensity and frequency of cough by acting on both central and peripheral receptors. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In preclinical studies, levocloperastine fendizoate demonstrated antitussive effects similar to those observed with codeine .

Molecular Mechanism

The molecular mechanism of levocloperastine fendizoate involves its dual action on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. It acts as a ligand of the σ1 receptor, GIRK channel blocker, antihistamine, and anticholinergic. These interactions contribute to its overall efficacy in suppressing cough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levocloperastine fendizoate change over time. The compound is stable and demonstrates a faster onset of action compared to other antitussive agents. The antitussive effects of levocloperastine fendizoate are observed after the first day of treatment and continue to improve with repeated doses .

Dosage Effects in Animal Models

The effects of levocloperastine fendizoate vary with different dosages in animal models. At higher dosages, the compound demonstrates further improvements in respiratory parameters. At very high dosages, such as those used during chronic toxicity studies in dogs, the Cmax was lower than predicted by a linear pharmacokinetic model, suggesting a saturation effect .

Metabolic Pathways

Levocloperastine fendizoate undergoes extensive biotransformation and is widely distributed throughout the body. It interacts with various enzymes and cofactors, contributing to its overall efficacy in treating cough. The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase .

Transport and Distribution

Levocloperastine fendizoate is transported and distributed within cells and tissues, with apparent volumes of distribution of 80 L/kg and 150 L/kg after intravenous and oral administration, respectively. In target organs, particularly in the lungs, it reaches concentrations higher than those in plasma .

Subcellular Localization

The subcellular localization of levocloperastine fendizoate involves its action on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound’s dual mechanism of action contributes to its overall efficacy in suppressing cough .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of levocloperastine fendizoate involves several steps. The initial step includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. The final step involves the reaction of this intermediate with piperidine to yield levocloperastine .

Industrial Production Methods

Industrial production of levocloperastine fendizoate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards. Techniques such as recrystallization and chromatography are employed to purify the compound .

化学反应分析

Types of Reactions

Levocloperastine fendizoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

相似化合物的比较

Levocloperastine fendizoate is compared with other antitussive agents such as:

DL-cloperastine: The racemic mixture of cloperastine, which has a slower onset of action and less efficacy compared to levocloperastine fendizoate.

Levodropropizine: Another non-opioid antitussive with a different mechanism of action, often used as a comparator in clinical trials.

Levocloperastine fendizoate stands out due to its faster onset of action, improved tolerability, and dual mechanism of action, making it a unique and effective antitussive agent .

属性

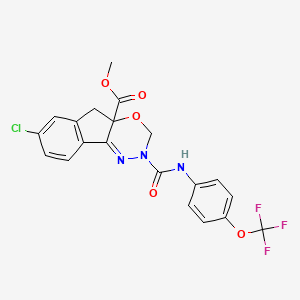

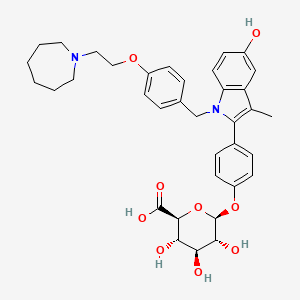

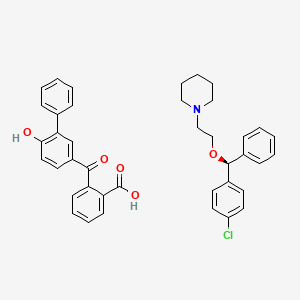

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common impurities found during the synthesis and formulation of Levocloperastine Fendizoate, and how are they quantified?

A: Organic volatile impurities (OVI) like methanol, ethanol, dichloromethane, toluene, and benzene are commonly encountered during the synthesis and formulation of Levocloperastine Fendizoate. [] A sensitive and selective headspace gas chromatography (HS-GC) method has been developed to quantify these impurities in both the active pharmaceutical ingredient (API) and commercial syrups. [] This method utilizes a thermal gradient elution program with a flame ionization detector and has been validated according to International Council for Harmonization (ICH) guidelines. []

Q2: Can you describe a validated analytical method for the simultaneous determination of Levocloperastine Fendizoate with other drugs in pharmaceutical formulations?

A: A validated RP-HPLC method has been developed for the simultaneous estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in syrup formulations. [] This method utilizes a C18 column with a mobile phase consisting of 10mM buffer (pH 6.5) and acetonitrile (50:50, % v/v) at a flow rate of 1.0 mL/min and UV detection at 227 nm. [] The method demonstrates good linearity, accuracy, repeatability, and robustness, making it suitable for routine analysis of this drug combination in pharmaceutical syrups. []

Q3: What is the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate?

A: Single-crystal X-ray diffraction analysis of Levocloperastine Fendizoate (C80H76Cl2N2O10) has revealed that the configuration of the only chiral carbon atom in the molecule is R (rectus). []

Q4: Are there any spectrophotometric methods available for the quantification of Levocloperastine Fendizoate?

A: Yes, a simple and specific spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosage forms. [] This method utilizes the compound's maximum absorbance (λmax) at 350 nm and exhibits good linearity within a specific concentration range. [] The method has been validated for accuracy, precision, and recovery, indicating its suitability for routine analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

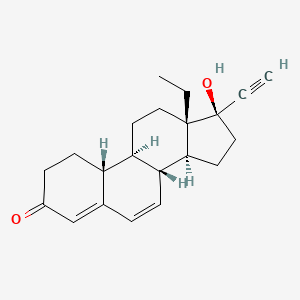

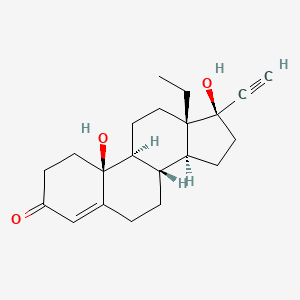

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)